molecular formula C19H14O11 B1244537 Shoyuflavone C CAS No. 194664-54-5

Shoyuflavone C

Cat. No.: B1244537
CAS No.: 194664-54-5
M. Wt: 418.3 g/mol
InChI Key: DGJSSBCAHRQASY-UHFFFAOYSA-N
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Description

Shoyuflavone c belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Enzymatic Formation and Mechanism

Shoyuflavones, such as Shoyuflavone C, are produced through enzymatic processes. A study by Kinoshita, Murakami, & Aishima (2000) explored the mechanism of shoyuflavone production from genistein and (+/-)-trans-epoxysuccinic acid, indicating an enzymatic conjugation in certain fungal cultures.

Historical Overview of Isoflavones Research

This compound, as a type of isoflavone, has been part of extensive research over the past decades. Messina (2010) provides a comprehensive overview of the research conducted on isoflavones, highlighting their significance in health and disease prevention Messina (2010).

Health Benefits and Risks

Isoflavones, including this compound, have been associated with various health benefits and risks. Studies have investigated their effects on cognitive function, cardiovascular health, and cancer risk. For instance, a study by Ho et al. (2007) looked at the impact of soy-derived isoflavones on cognitive function in postmenopausal women.

Research Methodology Guidelines

The methodological aspects of soy and isoflavone research, including this compound, were discussed in a workshop sponsored by the NIH, providing guidance for future studies. This is elaborated on in the work of Klein et al. (2010).

Functional Effects of Soy Sauce and Shoyuflavones

The functional effects of soy sauce, which contains Shoyuflavones, were explored in a study by Kataoka (2005). This research highlights the multiple health benefits associated with the consumption of soy sauce and its components.

Modulation of Immune Function

Isoflavones, such as this compound, have been shown to modulate immune function in postmenopausal women. This was demonstrated in a study by Ryan-Borchers et al. (2006).

Other Related Research

Further research on isoflavones includes studies on their genotoxicity Miltyk et al. (2003), their effects on estrogen-dependent tumors Allred et al. (2001), and their interaction with DNA Sengupta et al. (2014).

Properties

CAS No.

194664-54-5

Molecular Formula

C19H14O11

Molecular Weight

418.3 g/mol

IUPAC Name

2-[5,8-dihydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3-hydroxybutanedioic acid

InChI

InChI=1S/C19H14O11/c20-8-3-1-7(2-4-8)9-6-29-16-12(13(9)22)10(21)5-11(14(16)23)30-17(19(27)28)15(24)18(25)26/h1-6,15,17,20-21,23-24H,(H,25,26)(H,27,28)

InChI Key

DGJSSBCAHRQASY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)OC(C(C(=O)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)OC(C(C(=O)O)O)C(=O)O)O)O

melting_point

209-212°C

physical_description

Solid

Synonyms

shoyuflavone C
shoyuflavone-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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